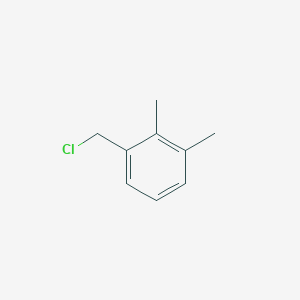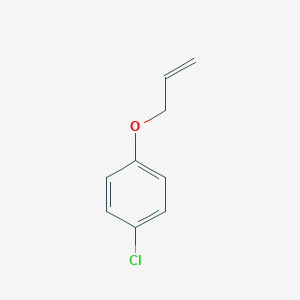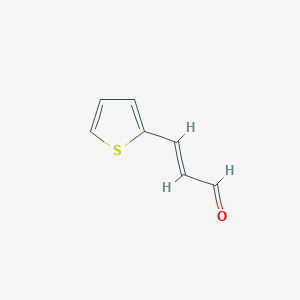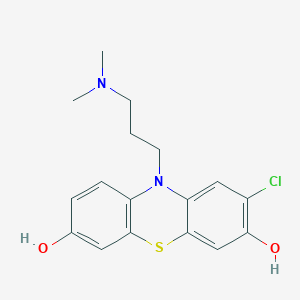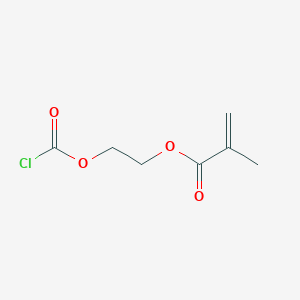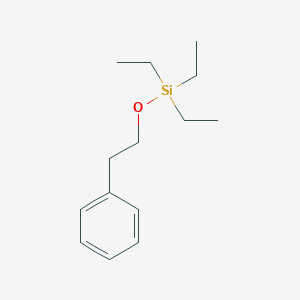
Silane, triethyl(2-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanes are a class of chemical compounds that have found wide applications in various fields of science and technology. Silane, triethyl(2-phenylethoxy)- is a specific silane compound that has gained attention due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of silane, triethyl(2-phenylethoxy)- is not fully understood. However, it is believed that it acts as a surface modifier by forming a covalent bond with the surface of the material, which improves its adhesion and wettability. It can also act as a crosslinking agent by reacting with the functional groups on the polymer chains, which improves the mechanical properties of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, triethyl(2-phenylethoxy)-. However, it is believed to be relatively non-toxic and non-carcinogenic. It has been reported to cause skin irritation and sensitization in some cases.
Advantages and Limitations for Lab Experiments
Silane, triethyl(2-phenylethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of applications. However, it has some limitations, including its cost and limited availability in some regions.
Future Directions
There are several future directions for the research and development of silane, triethyl(2-phenylethoxy)-. Some of the potential areas of research include:
1. Development of new synthesis methods for silane, triethyl(2-phenylethoxy)- that are more efficient and cost-effective.
2. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of biomedicine, including drug delivery and tissue engineering.
3. Exploration of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of energy, including the development of new materials for solar cells and batteries.
4. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of environmental science, including the development of new materials for water treatment and pollution control.
Conclusion:
Silane, triethyl(2-phenylethoxy)- is a unique silane compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new materials and technologies that could have significant impacts on various aspects of modern society.
Synthesis Methods
Silane, triethyl(2-phenylethoxy)- can be synthesized through a variety of methods, including hydrosilylation, Grignard reaction, and reduction of the corresponding siloxane. One of the most commonly used methods is hydrosilylation, which involves the reaction of an alkene with a silane in the presence of a catalyst. For example, the reaction of 2-phenylethene with triethylsilane in the presence of a platinum catalyst can yield silane, triethyl(2-phenylethoxy)-.
Scientific Research Applications
Silane, triethyl(2-phenylethoxy)- has been extensively studied for its potential applications in various fields of science and technology. It has been used as a surface modifier for various materials, including glass, ceramics, and polymers. It has also been used as a coupling agent for the preparation of composites and as a crosslinking agent for the modification of polymeric materials. Furthermore, it has been investigated for its potential applications in the field of nanotechnology, including the preparation of nanocomposites and the functionalization of nanoparticles.
properties
CAS RN |
14629-62-0 |
|---|---|
Product Name |
Silane, triethyl(2-phenylethoxy)- |
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
triethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
AAPVZORGFHHGSB-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Canonical SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




